(3-Pyridinylmethyl)phosphonic acid
Description
(3-Pyridinylmethyl)phosphonic acid is an organic compound featuring a phosphonic acid group attached to a methyl group, which is in turn bonded to a pyridine (B92270) ring at the 3-position. As a member of the organophosphorus class of compounds, it is characterized by the presence of a direct carbon-to-phosphorus (C-P) bond. This structure forms the basis of its utility and significance in various scientific fields.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pyridin-3-ylmethylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8NO3P/c8-11(9,10)5-6-2-1-3-7-4-6/h1-4H,5H2,(H2,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDHHQXANXQQAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8NO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74095-34-4 | |
| Record name | (Pyridin-3-ylmethyl)phosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Pyridinylmethyl Phosphonic Acid and Its Derivatives
Strategies for Phosphonate (B1237965) Precursor Synthesis
The initial step in the synthesis of (3-Pyridinylmethyl)phosphonic acid typically involves the formation of a phosphonate ester. A common and effective method for creating the crucial carbon-phosphorus bond is the Michaelis-Arbuzov reaction. wikipedia.orgresearchgate.net This reaction involves the treatment of a trialkyl phosphite (B83602) with an appropriate alkyl halide. In the context of this compound synthesis, this would involve reacting a trialkyl phosphite, such as triethyl phosphite, with 3-(halomethyl)pyridine.
Another approach is the Michaelis-Becker reaction, where a hydrogen phosphonate diester is first deprotonated to form an anion, which is then alkylated. wikipedia.org Furthermore, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming P-C bonds, offering an alternative route to phosphonate esters. researchgate.netgoogle.com
Hydrolysis and Dealkylation Procedures for Phosphonic Acid Formation
Once the phosphonate ester precursor is synthesized, the subsequent step is the cleavage of the ester groups to yield the final phosphonic acid. Several methods are available for this transformation, each with its own advantages and limitations depending on the nature of the substrate. wikipedia.orgnih.gov
Acidic Hydrolysis using Concentrated Hydrochloric Acid
A straightforward and widely used method for the dealkylation of phosphonate esters is acidic hydrolysis. nih.govmdpi.comresearchgate.net This typically involves heating the phosphonate ester with a concentrated aqueous solution of hydrochloric acid. nih.govmdpi.com The reaction proceeds in two consecutive steps, with the cleavage of the second ester group often being the rate-determining step. mdpi.com While effective, these harsh acidic conditions may not be suitable for substrates containing acid-labile functional groups. researchgate.netgoogle.com For instance, the hydrolysis of certain substituted phenylphosphonates can be sensitive to the position of substituents, with some isomers being prone to P-C bond cleavage under strong acid reflux. nih.gov
McKenna Procedure via Bromotrimethylsilane (B50905) and Subsequent Methanolysis
To circumvent the harsh conditions of acidic hydrolysis, the McKenna reaction provides a mild and efficient alternative for the deprotection of phosphonate esters. researchgate.netresearchgate.netnih.govresearchgate.netnih.gov This two-step procedure involves the reaction of the dialkyl phosphonate with bromotrimethylsilane (BTMS), which converts the ester into a bis(trimethylsilyl) phosphonate intermediate. nih.govresearchgate.netnih.gov Subsequent solvolysis of this intermediate with water or methanol (B129727) readily affords the desired phosphonic acid. researchgate.netresearchgate.netnih.gov The McKenna reaction is known for its high yields and chemoselectivity, making it compatible with a wide range of functional groups that would otherwise be sensitive to strong acids. researchgate.netnih.gov However, it is important to be aware of potential side reactions, such as N-alkylation, if the reaction is prolonged. nih.gov Microwave irradiation has been shown to significantly accelerate the BTMS silyldealkylation step. mdpi.com
Catalytic Hydrogenolysis Approaches
Catalytic hydrogenolysis presents another strategy for the dealkylation of certain phosphonate esters, particularly benzyl (B1604629) esters. lehigh.edu This method involves the use of a catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas to cleave the ester bond. lehigh.eduexaly.comosti.gov The reaction conditions are generally mild, making it a suitable method for sensitive molecules. The efficiency of the hydrogenolysis can be influenced by the choice of catalyst, solvent, and reaction temperature. lehigh.eduosti.gov
Dealkylation utilizing Boron Reagents
Boron tribromide (BBr₃) has been demonstrated to be a highly effective reagent for the dealkylation of a variety of dialkyl phosphonates, including methyl, ethyl, isopropyl, and tert-butyl esters. researchgate.netlookchem.com The reaction proceeds under mild, non-aqueous conditions and is compatible with various functional groups. researchgate.netlookchem.com The process involves the formation of borophosphonate oligomers, which upon methanolysis, yield the free phosphonic acid and trimethyl borate. nih.gov This method offers a powerful alternative for dealkylation, especially when other methods prove ineffective.
Direct Synthesis Methods from Phosphorous Acid (H₃PO₃)
Direct methods for the synthesis of phosphonic acids involve the simultaneous formation of the P-C bond and the phosphonic acid group, primarily using phosphorous acid (H₃PO₃) as the phosphorus source. researchgate.netnih.gov One such approach is the reaction of phosphorous acid with an imine, which can produce an α-amino-phosphonic acid. nih.gov Another method involves the reaction of phosphorous acid with a nitrile in the presence of methanesulfonic acid, followed by the addition of a phosphorus halide like POCl₃ or PCl₃, to yield an aminomethylene bis-phosphonic acid in a single step. nih.gov While these direct methods offer an efficient route, a significant challenge lies in the purification of the highly polar phosphonic acid products, often requiring techniques like crystallization, precipitation, or preparative reversed-phase HPLC. nih.gov
Preparation of Specific this compound Derivatives
The synthesis of specific derivatives of this compound is crucial for exploring their potential applications. This subsection focuses on the preparation of amino-functionalized analogues, diamides, and the asymmetric synthesis of chiral phosphonates.
The synthesis of α-aminophosphonic acids, which are structural analogues of α-amino acids, is of significant interest. The phospha-Mannich reaction, also known as the Kabachnik-Fields reaction, stands out as a primary and versatile method for preparing α-aminophosphonates, which are stable precursors to the corresponding α-aminophosphonic acids. researchgate.netnih.gov This one-pot, three-component condensation involves an amine, a carbonyl compound, and a dialkyl phosphite. researchgate.net
To prepare a (3-pyridinylmethyl)(amino)phosphonic acid derivative, the reaction would typically involve the condensation of 3-pyridinecarboxaldehyde (B140518), an amine (such as ammonia (B1221849) or a primary amine), and a dialkyl phosphite (e.g., diethyl phosphite). The resulting α-aminophosphonate can then be converted to the final α-aminophosphonic acid through the hydrolysis of the ester groups. researchgate.net This dealkylation is commonly achieved by refluxing with concentrated hydrochloric acid or by using the McKenna procedure, which involves treatment with bromotrimethylsilane followed by methanolysis. nih.gov
The general reaction is outlined below:
Figure 1: General scheme for the Kabachnik-Fields synthesis of (Amino)(3-pyridinylmethyl)phosphonates.
A key advantage of this method is the ability to introduce various substituents on the amino group by choosing the appropriate primary or secondary amine as the starting material. The reaction proceeds via the formation of an imine from the aldehyde and amine, which is then attacked by the nucleophilic phosphite.
| Reagent 1 | Reagent 2 | Reagent 3 | Product Type | Reference |
| Aldehyde/Ketone | Amine | Dialkyl Phosphite | α-Aminophosphonate | researchgate.net |
| 3-Pyridinecarboxaldehyde | Ammonia | Diethyl Phosphite | Diethyl (amino)(3-pyridinylmethyl)phosphonate | researchgate.netrsc.org |
| Imine | Dialkyl Trimethylsilyl Phosphite | Iodine (catalyst) | N-Sulfonylated α-Aminophosphonate | rsc.org |
| Secondary Amine | Formaldehyde | Hypophosphorous Acid | Aminomethyl-H-phosphinic Acid | rsc.org |
Phosphonic diamides are compounds where the hydroxyl groups of a phosphonic acid are replaced by amino groups. The synthesis of N,N'-di(3-pyridylmethyl)phosphonic diamide (B1670390) can be effectively achieved through the reaction of a suitable phosphorus precursor with 3-picolylamine (also known as 3-aminomethylpyridine).
A common and direct method involves the use of phosphorus oxychloride (POCl₃) as the phosphorus source and coupling agent. rsc.orgresearchgate.net In this procedure, phosphorus oxychloride is treated with at least two equivalents of 3-picolylamine. The reaction is typically conducted in an anhydrous, inert solvent such as dichloromethane (B109758) (CH₂Cl₂) and in the presence of a tertiary amine base, like triethylamine (B128534) (Et₃N). The role of the base is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct, driving the reaction to completion.
The reaction scheme is as follows:
Figure 2: Synthesis of N,N'-Di(3-pyridylmethyl)phosphonic Diamide from Phosphorus Oxychloride.
This method is analogous to the synthesis of other phosphonic diamides and amides where POCl₃ has been used as an efficient coupling reagent under mild conditions. rsc.orgacs.org An alternative, though less direct route, would involve first preparing a phosphonic acid dichloride (R-P(O)Cl₂) and subsequently reacting it with 3-picolylamine. For instance, arylphosphonic acid dichlorides are known to react with primary aromatic and heterocyclic amines to form the corresponding diamides. organic-chemistry.org
| Phosphorus Precursor | Amine | Base/Solvent | Product | Reference |
| Phosphorus Oxychloride (POCl₃) | 3-Picolylamine (2 eq.) | Triethylamine / CH₂Cl₂ | N,N'-Di(3-pyridylmethyl)phosphonic Diamide | rsc.orgresearchgate.net |
| Arylphosphonic Dichloride | Primary Aromatic Amine | - | Arylphosphonic Diamide | organic-chemistry.org |
| Carboxylic Acid | Amine | POCl₃ / DMAP | Carboxamide | researchgate.netacs.org |
The development of asymmetric methods to prepare enantiomerically pure C-chiral phosphonates is a significant area of research, driven by the stereospecificity of their biological targets. researchgate.netorganic-chemistry.org Key strategies include the use of chiral auxiliaries and chiral catalysts.
Chiral Auxiliary-Based Synthesis: A prominent approach involves the use of a chiral H-phosphonate reagent. The (R,R)-TADDOL-derived H-phosphonate is a well-established chiral auxiliary that can be prepared on a multi-gram scale from (2R,3R)-tartaric acid. organic-chemistry.org This chiral reagent undergoes diastereoselective addition to prochiral imines. For the synthesis of a chiral this compound derivative, an imine is first formed from 3-pyridinecarboxaldehyde and a suitable amine. The subsequent hydrophosphonylation with the (R,R)-TADDOL H-phosphonate, typically performed at low temperatures (e.g., -78 °C) in the presence of a suitable base, yields a diastereomerically enriched phosphonate adduct. The chiral auxiliary can then be cleaved to afford the target chiral phosphonic acid.
Figure 3: Asymmetric synthesis using a TADDOL-derived chiral H-phosphonate.
Catalytic Asymmetric Synthesis: Catalytic enantioselective methods offer an efficient alternative, where a small amount of a chiral catalyst is used to induce stereoselectivity. researchgate.net
Chiral Brønsted Acid Catalysis: Chiral phosphoric acids, which are derivatives of binaphthol (BINOL), or thioureas can act as highly effective catalysts for the hydrophosphonylation of imines. researchgate.net These catalysts activate the imine towards nucleophilic attack by an achiral dialkyl phosphite, controlling the facial selectivity of the addition and leading to high enantiomeric excess (ee) in the resulting α-aminophosphonate. researchgate.net
Chiral Metal Complex Catalysis: Transition metal complexes featuring chiral ligands are widely used. researchgate.net For example, chiral aluminum complexes, such as those derived from tethered bis(8-quinolinolato) (TBOx), have been shown to effectively catalyze the addition of phosphites to aldimines, producing enantioenriched α-amino phosphonates with high yields and enantioselectivities. rsc.org Similarly, rhodium complexes with chiral ligands like Josiphos have been employed in asymmetric hydrogenations and other transformations to create chiral centers in heterocyclic systems. nih.govrsc.org
| Strategy | Catalyst / Auxiliary | Substrates | Product | Key Feature | Reference |
| Chiral Auxiliary | (R,R)-TADDOL H-phosphonate | Imine (from 3-pyridinecarboxaldehyde) | Diastereomerically enriched phosphonate | High diastereoselectivity controlled by the auxiliary | organic-chemistry.org |
| Catalysis | Chiral Thiourea | N-Benzyl Imine, Dialkyl Phosphite | Enantioenriched α-Aminophosphonate | Highly enantioselective hydrophosphonylation | rsc.org |
| Catalysis | Chiral TBOx-Aluminum(III) Complex | Aldimine, Phosphite | Enantioenriched α-Aminophosphonate | Low catalyst loading, high yield and ee | rsc.org |
| Catalysis | Chiral Brønsted Acid (Phosphoric Acid) | Aldehyde, Allenylboronate | Enantioenriched Homopropargyl Alcohols | Controls configuration of new hydroxyl stereocenter | |
| Catalysis | Rhodium-Josiphos Complex | Dihydrosilane, Aniline | Silicon-stereogenic Silazane | High ee for Si-N coupling | rsc.org |
Advanced Analytical and Spectroscopic Characterization in Research Investigations
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucida-tion
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (3-Pyridinylmethyl)phosphonic acid. Through the analysis of various nuclei, including ¹H, ¹³C, and ³¹P, researchers can map out the connectivity of atoms and probe the electronic environment of different parts of the molecule.
Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within the molecule. The spectrum of this compound is expected to show distinct signals for the protons on the pyridine (B92270) ring and the methylene (B1212753) (CH₂) group attached to the phosphorus atom. The aromatic region would display a complex splitting pattern corresponding to the four protons of the 3-substituted pyridine ring. The methylene protons would appear as a doublet due to coupling with the phosphorus-31 nucleus (²J(P,H)). The chemical shifts are sensitive to the solvent and the ionization state of the molecule.
Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants
| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 (Pyridine) | 8.5-8.7 | Singlet (or narrow doublet) | - |
| H-6 (Pyridine) | 8.4-8.6 | Doublet | ~4-5 |
| H-4 (Pyridine) | 7.6-7.8 | Doublet of triplets | ~8, ~1.5 |
| H-5 (Pyridine) | 7.2-7.4 | Doublet of doublets | ~8, ~5 |
| CH₂ | 3.1-3.4 | Doublet | ²J(P,H) ≈ 20-22 |
| P-OH | Variable | Broad singlet | - |
Note: Data are estimated based on analogous structures and general NMR principles. Spectra are typically recorded in D₂O or DMSO-d₆.
Carbon-13 NMR complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound will show six distinct signals: five for the pyridine ring carbons and one for the methylene carbon. The methylene carbon signal will appear as a doublet due to direct coupling with the phosphorus-31 nucleus (¹J(P,C)), a key feature confirming the C-P bond.
Table 2: Expected ¹³C NMR Chemical Shifts
| Carbon Atom | Expected Chemical Shift (δ, ppm) | Expected P-C Coupling |
|---|---|---|
| C-2 (Pyridine) | ~150 | Yes |
| C-6 (Pyridine) | ~148 | No |
| C-4 (Pyridine) | ~138 | No |
| C-5 (Pyridine) | ~124 | No |
| C-3 (Pyridine) | ~135 (ipso-carbon) | Yes |
| CH₂ | ~35 (doublet) | ¹J(P,C) ≈ 130-140 Hz |
Note: Data are estimated based on analogous structures and general NMR principles.
Phosphorus-31 NMR is highly specific for the phosphorus atom and is crucial for characterizing phosphonic acids. For this compound, the ³¹P NMR spectrum is expected to exhibit a single signal, typically a triplet, due to coupling with the two adjacent methylene protons (²J(P,H)). The chemical shift is highly dependent on the pH of the solution, reflecting the protonation state of the phosphonic acid group. In its fully deprotonated state, the chemical shift is generally found in the range of 15-20 ppm relative to an external standard of 85% H₃PO₄. Commercial suppliers confirm the purity of this compound using ³¹P-NMR. biosynth.comchemicalbook.com
The chemical shifts of NMR-active nuclei adjacent to ionizable groups are sensitive to the pH of the solution. nih.gov For this compound, both the phosphonic acid moiety and the pyridine nitrogen can be protonated. By acquiring a series of NMR spectra at various pD values (the pH equivalent in D₂O) and plotting the chemical shifts of specific protons (e.g., H-2, H-6, and the CH₂ group) against the pD, a titration curve is generated. mnstate.eduunomaha.edu The inflection points of these sigmoidal curves correspond to the pKa values of the ionizable groups. nih.gov This analysis reveals the different ionic species present in solution at various pH levels, which is critical for understanding the molecule's behavior in biological and chemical systems. This method allows for the determination of multiple pKa values within the molecule, corresponding to the two deprotonations of the phosphonic acid and the protonation of the pyridine nitrogen.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain insight into its structure through fragmentation analysis. The molecular formula is C₆H₈NO₃P, corresponding to a molecular weight of approximately 173.11 g/mol . biosynth.com In high-resolution mass spectrometry (HRMS), the exact mass can be measured, providing unambiguous confirmation of the elemental composition.
Electron ionization (EI) or, more commonly for this type of polar molecule, electrospray ionization (ESI) can be used. Under ESI-MS, the protonated molecule [M+H]⁺ at m/z 174.03 or the deprotonated molecule [M-H]⁻ at m/z 172.01 would be expected as the parent ion. Tandem MS (MS/MS) experiments can be performed to induce fragmentation. Expected fragmentation pathways would involve the loss of water (H₂O) from the phosphonic acid group and cleavage of the C-P bond, leading to characteristic fragment ions. For instance, a prominent fragment would correspond to the pyridinylmethyl cation at m/z 92.05. Analysis of these fragments helps to confirm the connectivity of the pyridine ring, the methylene bridge, and the phosphonic acid group.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum displays characteristic absorption bands that confirm the presence of the O-H, C-H, P=O, P-O, and C-P bonds, as well as vibrations from the pyridine ring.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2800-3300 (broad) | O-H stretch | P-OH (hydrogen-bonded) |
| 2900-3000 | C-H stretch | CH₂ group |
| ~1600, ~1480, ~1420 | C=C, C=N stretch | Pyridine ring |
| 1150-1250 (strong) | P=O stretch | Phosphonyl group |
| 950-1050 (strong) | P-O stretch | P-O-(H) group |
| 680-750 | C-P stretch | Carbon-Phosphorus bond |
Note: Data are based on typical values for phosphonic acids and pyridine derivatives. nih.govresearchgate.net The broadness and position of the O-H and P=O bands are sensitive to hydrogen bonding and the physical state of the sample.
Biochemical and Biological Research Investigations
Enzyme Interaction Studies and Mechanism Elucidation
The unique structural combination of a pyridine (B92270) ring and a phosphonic acid group in (3-Pyridinylmethyl)phosphonic acid has prompted investigations into its potential to interact with and modulate the activity of various enzymes. Research in this area has explored its capacity to act as a mimic of natural cofactors, as a general enzyme inhibitor, and more specifically, as an inhibitor of the enzyme tyrosinase.
Mimicry of Pyridoxal (B1214274) Phosphate (B84403) in Enzymatic Reactions
No direct scientific literature was found detailing studies on this compound as a mimic of pyridoxal phosphate. Pyridoxal phosphate (PLP) is a vital coenzyme in a multitude of enzymatic reactions involving amino acids. While the pyridine ring is a common feature, the phosphonic acid methyl group in this compound differs significantly from the aldehyde group and the hydroxymethyl phosphate group of PLP, which are crucial for its catalytic activity, including the formation of Schiff bases with substrates.
Evaluation as Enzyme Inhibitors or Substrate Analogues
Phosphonates are recognized as effective mimics of phosphates and are often employed in the design of enzyme inhibitors. researchgate.net Their increased stability against hydrolysis compared to phosphate esters makes them attractive candidates for developing substrate analogues that can bind to the active site of an enzyme without undergoing a chemical reaction, thereby acting as competitive inhibitors. researchgate.net
While the general class of phosphonates has been widely studied as enzyme inhibitors, specific research evaluating this compound as a general enzyme inhibitor or substrate analogue across a broad range of enzymes is not extensively documented in the available literature.
Tyrosinase Inhibition Studies with Pyridine-Containing Phosphonic Acid Derivatives
A significant area of research for pyridine-containing compounds has been the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. The investigation of pyridine derivatives is driven by the search for agents that can modulate pigmentation.
Kinetic studies on compounds structurally related to this compound, such as nicotinic acid (pyridine-3-carboxylic acid) and picolinic acid (pyridine-2-carboxylic acid), have demonstrated their potential as tyrosinase inhibitors. A comprehensive kinetic analysis revealed that both nicotinic acid and picolinic acid act as competitive inhibitors of the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov This competitive inhibition indicates that these molecules likely bind to the active site of the enzyme, competing with the natural substrate. nih.gov
The inhibition constants (Ki) for these related pyridine derivatives have been determined, providing a quantitative measure of their inhibitory potency.
Table 1: Kinetic Parameters of Tyrosinase Inhibition by Related Pyridine Derivatives
| Compound | Enzyme Activity | Inhibition Type | Ki (mM) | IC50 (mM) |
|---|---|---|---|---|
| Nicotinic Acid | Monophenolase | Competitive | 1.21 | 3.8 |
| Diphenolase | Competitive | 2.4 | - | |
| Picolinic Acid | Monophenolase | Competitive | 1.97 | 3.7 |
| Diphenolase | Competitive | 2.93 | - |
Data sourced from Zare et al. (2018). nih.gov
The inhibition of tyrosinase by nicotinic acid and picolinic acid was found to be reversible. nih.gov This is a crucial characteristic for many potential therapeutic applications, as it implies that the enzyme's function can be restored upon removal of the inhibitor. Reversible inhibition is often associated with non-covalent interactions between the inhibitor and the enzyme.
Structure-activity relationship (SAR) studies on pyridine derivatives have provided insights into the features that govern their inhibitory activity against tyrosinase. The position of the substituent on the pyridine ring can influence the inhibitory potency. For instance, the difference in the Ki values between nicotinic acid (substituent at position 3) and picolinic acid (substituent at position 2) suggests that the geometry of binding in the enzyme's active site is sensitive to the substituent's location. nih.gov
While direct SAR studies for a series of this compound analogues are not available, the data from related pyridine carboxylic acids suggest that the pyridine nucleus itself is a key pharmacophore for tyrosinase inhibition. Further research would be needed to elucidate the specific contribution of the methylphosphonic acid moiety to the inhibitory activity and to optimize the structure for enhanced potency.
Inhibition of Protein Tyrosine Phosphatases (PTPs)
Protein Tyrosine Phosphatases (PTPs) are a group of enzymes that, along with protein tyrosine kinases (PTKs), play a critical role in regulating cellular signaling pathways. nih.gov The phosphonic acid moiety is a well-recognized phosphate mimic, making phosphonate-containing compounds candidates for PTP inhibition. nih.govnih.gov These compounds can act as competitive inhibitors by binding to the active site of the phosphatase. nih.govnih.gov
A study investigating a series of 15 aryl-containing phosphonates for their PTPase inhibitory effects found that certain structural features were key for activity. nih.gov For instance, (naphth-2-yl)difluoromethylphosphonic acid and (napthy-1-yl)difluoromethylphosphonic acid were identified as inhibitors of PTP-1B, a specific protein tyrosine phosphatase, with IC50 values in the range of 40-50 microM. nih.gov The inhibition by one of these compounds was found to be competitive. nih.gov While a range of aryl phosphonates have been explored, specific inhibitory data for this compound against PTPs is not prominently available in the reviewed literature. The general inhibitory potential of phosphonates, however, suggests this as an area for further investigation.
| Compound | Target Enzyme | Inhibitory Concentration (IC50) |
|---|---|---|
| (naphth-2-yl)difluoromethylphosphonic acid | PTP-1B | 40-50 µM |
| (napthy-1-yl)difluoromethylphosphonic acid | PTP-1B | 40-50 µM |
| Molybdenum Oxides (MoO₃, MoO₂, MoO₂Cl₂) | PTP-1B | 5-15 µM |
Modulation of Key Metabolic Pathways
Phosphonates are structural analogs of phosphate esters. This similarity allows them to potentially interact with and modulate metabolic pathways where phosphate-containing molecules are key substrates or intermediates. The carbon-phosphorus (P-C) bond in phosphonates is significantly more resistant to enzymatic cleavage than the phosphoester (P-O) bond found in natural phosphates, which can lead to the inhibition of specific metabolic enzymes.
For example, phosphoenolpyruvate (B93156) (PEP) is a crucial intermediate in metabolic pathways such as glycolysis and the shikimate pathway in plants, bacteria, and fungi. mdpi.com The shikimate pathway is responsible for the biosynthesis of aromatic amino acids. mdpi.com Given the structural analogy, a phosphonate (B1237965) compound could potentially interfere with enzymes that bind PEP. However, specific studies detailing the direct modulation of key metabolic pathways by this compound are not extensively documented in the current body of research. The investigation of how mutations in core metabolic enzymes affect cellular metabolite profiles underscores the sensitivity of these pathways to molecular perturbations, suggesting that enzyme inhibition by phosphonate analogs could have significant metabolic consequences. nih.gov
Coordination Chemistry and Metal Binding in Biological Systems
The structure of this compound contains two key functional groups capable of coordinating with metal ions: the nitrogen atom of the pyridine ring and the oxygen atoms of the phosphonate group. The ability of both pyridyl and phosphonate moieties to bind to a wide range of metal ions is well-established. Phosphonic acids are known to be effective chelating agents for various metal ions, including transition metals and alkaline-earth metals. rsc.org Similarly, polypyridyl ligands are a cornerstone of coordination chemistry, forming stable complexes with numerous metals. researchgate.net
The combination of these two groups in one molecule suggests that this compound can act as a versatile ligand for metal ions present in biological systems. The coordination mode can vary, potentially involving the pyridyl nitrogen, one or both of the phosphonate hydroxyl groups, or the phosphoryl oxygen, depending on the metal ion and the pH of the environment. This coordination ability is significant as metal ions are essential cofactors in many enzymes and proteins, and chelating agents can influence the activity of these metalloproteins. nih.gov
Stability and Degradation Pathways in Biochemical Environments
A defining feature of phosphonic acids is the presence of a direct carbon-phosphorus (C-P) bond, which is in stark contrast to the phosphate esters found ubiquitously in biology that contain a phosphorus-oxygen-carbon (P-O-C) linkage. The P-C bond is considerably more stable towards chemical and enzymatic hydrolysis than the P-O ester bond. nih.gov This inherent stability is a primary reason for the use of phosphonates as mimics of phosphates in biochemical studies. While phosphate esters are readily cleaved by a host of enzymes, the P-C bond's resistance to degradation allows phosphonate-containing molecules to act as long-lasting inhibitors or probes of biological systems.
Theoretical studies on methylphosphonate (B1257008) derivatives have shown that factors such as electronegative substituents on the carbon atom can influence the relative stability and feasibility of P-C versus P-O bond cleavage. rsc.org However, for non-substituted alkylphosphonates, P-O bond cleavage (in esters) is the overwhelmingly favored pathway under typical nucleophilic displacement conditions, highlighting the intrinsic stability of the P-C bond itself. rsc.org
| Bond Type | Relative Stability to Hydrolysis | Significance in Biological Systems |
|---|---|---|
| P-C (Phosphonate) | High | Resistant to enzymatic cleavage, allows for use as stable phosphate mimics and enzyme inhibitors. |
| P-O (Phosphate Ester) | Low | Readily cleaved by enzymes, central to energy transfer and signaling pathways. |
Despite its general stability, the C-P bond in certain phosphonates can be cleaved under specific, often harsh, chemical conditions, such as in strong acid. mdpi.com For α-aminophosphonates, theoretical studies suggest that C-P bond cleavage in acidic media proceeds through a multi-step mechanism. mdpi.com The process is typically initiated by the protonation of a functional group, such as the amino group. mdpi.com This is followed by an internal proton transfer and subsequent cleavage of the P-C bond. mdpi.com The presence of water molecules is often crucial for facilitating this cleavage. mdpi.com The driving force for the reaction is often the initial protonation event, which triggers the electronic rearrangements necessary for bond breaking.
Research into the stability of pyridyl-substituted phosphonic acids has revealed a significant regioselective effect, where the position of the nitrogen atom on the pyridine ring dictates the stability of the C-P bond under acidic conditions. Studies on [(hydroxy)(pyridyl)methyl]phosphinic acids, which share the pyridylmethyl-phosphorus linkage, have shown that the 2-pyridyl and 4-pyridyl isomers undergo C-P bond cleavage in the presence of acid.
In stark contrast, the corresponding [(hydroxy)(3-pyridyl)methyl]phosphinic acid, which is structurally analogous to the compound of interest, does not undergo C-P bond cleavage under the same acidic conditions. Its stability is comparable to that of [(amino)(3-pyridyl)methyl]phosphonic acids, which are also resistant to cleavage. This enhanced stability of the 3-pyridyl isomer is a critical chemical property. Kinetic measurements have confirmed that the 2-pyridyl derivative cleaves much more rapidly than the 4-pyridyl derivative, while the 3-pyridyl derivative remains stable. This suggests that the electronic properties conferred by the nitrogen's position at the 3-position of the ring protect the C-P bond from acid-catalyzed hydrolysis.
| Pyridyl Isomer | C-P Bond Stability in Acid | Observed Reaction |
|---|---|---|
| 2-Pyridyl | Low | Rapid C-P bond cleavage |
| 3-Pyridyl | High | Resistant to cleavage, stable |
| 4-Pyridyl | Moderate | Slow C-P bond cleavage |
C-P Bond Cleavage Mechanisms under Acidic Conditions
Research into Phosphonolipid and Phosphonoglycan Analogues
A comprehensive review of available scientific literature did not yield specific research studies detailing the synthesis or biological investigation of phosphonolipid or phosphonoglycan analogues that incorporate this compound. While the fields of phosphonolipid and phosphonoglycan research are active, with numerous studies on analogues containing different phosphonic acid moieties, there is no readily available information on the specific use of the (3-pyridinylmethyl)phosphonate group in these complex lipids and glycans.
General research into phosphonolipids, which are analogues of phospholipids (B1166683) where a stable carbon-phosphorus (C-P) bond replaces the more labile oxygen-phosphorus (O-P) linkage, has been ongoing for decades. Similarly, phosphonoglycans, which are polysaccharides containing phosphonic acid residues, have been identified in various organisms. However, the exploration of synthetic analogues appears to be focused on other structural motifs.
Due to the absence of specific data on this compound in this context, no detailed research findings or data tables can be presented.
Advanced Applications and Prospective Research Directions
Design and Development of Bioactive Compounds and Prodrug Strategies
The design of bioactive compounds often involves the use of a phosphonate (B1237965) group, which can mimic the transition state of substrate hydrolysis by relevant enzymes. The (3-Pyridinylmethyl)phosphonic acid moiety is a valuable building block in this context. Its phosphonate group can act as a phosphate (B84403) mimic, while the pyridinylmethyl group offers opportunities for diverse chemical modifications to enhance binding affinity and selectivity to biological targets.
Prodrug strategies are crucial for overcoming pharmacokinetic challenges such as poor membrane permeability and rapid metabolism. nih.gov For phosphonate-containing drugs, which are typically charged at physiological pH and thus have limited cell penetration, prodrug approaches are particularly vital. nih.govfrontiersin.org These strategies involve masking the phosphonic acid group with moieties that are cleaved in vivo to release the active drug. nih.gov Common prodrug approaches for phosphonates include the formation of esters, such as acyloxyalkyl esters (e.g., pivaloyloxymethyl or POM) and amidates. nih.govfrontiersin.org These modifications neutralize the negative charge of the phosphonate, facilitating passive diffusion across cell membranes. nih.gov
Role in Pharmaceutical and Therapeutic Agent Discovery
The versatility of the this compound scaffold has led to its exploration in a wide array of therapeutic areas.
Antiretroviral Applications
In the fight against human immunodeficiency virus (HIV), novel inhibitors of key viral enzymes are constantly sought. Research has shown that incorporating a 3-pyridylmethyl substituent into the structure of HIV-1 protease inhibitors can lead to potent antiviral activity. nih.gov Specifically, analogs bearing this moiety have demonstrated low single-digit nanomolar efficacy against both wild-type and resistant strains of HIV. nih.gov One such 3-pyridylmethyl analog exhibited favorable pharmacokinetic profiles in animal models, although it also showed potent inhibition of cytochrome P450 3A. nih.gov
Table 1: Research Findings on this compound in Antiretroviral Applications
| Compound/Analog | Target | Key Findings |
| 3-Pyridylmethyl analog of oximinoarylsulfonamide | HIV-1 Protease | Potent inhibitor with low nanomolar EC50 values against wild-type and resistant HIV. nih.gov |
| 3-Pyridylmethyl analog 30 | HIV-1 Protease | Showed good oral exposure in rats but was a potent inhibitor of cytochrome P450 3A. nih.gov |
Antibiotic Development
The discovery of phosphonic acid antibiotics, such as fosfomycin, has paved the way for the exploration of new compounds in this class. nih.govnih.gov While direct research linking this compound to specific antibiotic development is emerging, the general class of phosphonic acids is recognized for its potential to interfere with bacterial cell wall synthesis. nih.gov The structural features of the pyridinylmethyl group could be exploited to design phosphonic acid derivatives with novel antibacterial activities.
Antimalarial Agent Research
Malaria remains a significant global health threat, necessitating the development of new and effective treatments. nih.gov Research into pyridine-substituted compounds has shown promise in the search for novel antimalarial agents. nih.gov Hybrid molecules incorporating a pyridine (B92270) ring have demonstrated activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. nih.gov Although direct studies on this compound are not extensively documented in this area, its structural components align with current strategies in antimalarial drug design.
Antihypertensive Drug Design
The design of antihypertensive drugs has explored various molecular scaffolds. nih.govresearchgate.net Phosphinic peptides, which are structurally related to phosphonic acids, have been identified as potent inhibitors of the angiotensin-converting enzyme (ACE), a key target in blood pressure regulation. nih.gov The development of hybrid molecules that combine pharmacophoric elements is a growing strategy. nih.gov The pyridine moiety present in this compound is a feature found in various bioactive compounds and could be incorporated into the design of novel antihypertensive agents.
Bone Targeting for Anti-osteoporosis Applications
Phosphonates, particularly bisphosphonates, have a strong affinity for hydroxyapatite, the primary mineral component of bone. This property makes them excellent candidates for targeting drugs to bone tissue for the treatment of osteoporosis. nih.gov While research on this compound in this specific application is not yet widespread, the fundamental chemistry of the phosphonate group suggests its potential as a bone-targeting moiety. By attaching therapeutic agents to a phosphonate anchor, it may be possible to deliver them specifically to sites of bone resorption, thereby enhancing their efficacy and reducing systemic side effects. nih.gov
Anti-osteosarcoma Activity Investigations
While organophosphorus compounds, including phosphonic and phosphinic acids, have been a subject of interest for their potential anti-cancer properties, specific research into the anti-osteosarcoma activity of this compound is not extensively documented in publicly available literature. The broader class of phosphonic acids has been investigated for bone targeting due to the affinity of the phosphonate group for calcium ions present in bone tissue. beilstein-journals.orgnih.gov This characteristic makes them potential candidates for delivering therapeutic agents to bone tumors like osteosarcoma.
General studies on other phosphonic acid derivatives have shown some promise. For instance, new aziridine (B145994) 2-phosphonic acids have demonstrated cytotoxicity against colorectal cancer cell lines. nih.gov Furthermore, various pyridine derivatives have been synthesized and evaluated for their anticancer activities against different cancer cell lines, with some exhibiting significant anti-proliferative effects. nih.govchemijournal.comjournalononcology.org These studies highlight the potential of both the phosphonic acid and pyridine moieties in the design of new anticancer agents. However, direct investigations into the efficacy of this compound against osteosarcoma cell lines are needed to ascertain its specific potential in this therapeutic area.
Supramolecular Chemistry and Hybrid Material Development
The unique bifunctional nature of this compound, possessing both a coordinating pyridine nitrogen and a strongly binding phosphonic acid group, makes it a valuable component in the field of supramolecular chemistry and the development of hybrid materials.
This compound has been utilized as a ligand in the formation of coordination-driven nanostructures. In a study exploring the self-assembly of risedronate and manganese ions into nanobelts, this compound was employed as a control ligand. The research demonstrated that the coordination of this compound with manganese(II) ions leads to the self-assembly of amorphous nanoclusters. nih.gov This finding underscores the capability of this compound to form coordination-based nanomaterials, although the resulting morphology differed from the more complex nanobelt structures formed by risedronate, which contains two phosphonate groups. nih.gov The ability of the phosphonic acid group to bind strongly to metal centers, complemented by the additional coordination site offered by the pyridine nitrogen, positions this compound as a ligand for creating novel coordination polymers and MOFs with potentially interesting properties.
The functionalization of metal oxide surfaces with organic molecules is a critical area of materials science, with applications in electronics, catalysis, and sensing. Phosphonic acids are known to bind strongly to various metal oxide surfaces, forming robust self-assembled monolayers. beilstein-journals.orgnih.gov This strong interaction is a key advantage over other functionalizing agents like silanes or carboxylic acids. While the general principles of phosphonic acid binding to metal oxides are well-established, specific studies detailing the use of this compound for the functionalization of metal oxide surfaces are not readily found in the reviewed literature. The presence of the pyridine group in this compound could impart specific functionalities, such as altering surface energy, providing a site for further chemical reactions, or influencing the electronic properties of the metal oxide, making this an area ripe for future investigation.
Computational Chemistry and Molecular Docking Studies
Computational methods are increasingly employed to predict the properties and potential applications of molecules, thereby guiding experimental research.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug design to understand the interaction between a ligand and its target protein. While molecular docking studies have been conducted on various phosphonic acid and pyridine derivatives to evaluate their potential as inhibitors of different enzymes and proteins, nih.gov specific molecular docking studies focusing on this compound and its binding to biological targets such as those relevant to osteosarcoma are not prominently featured in the available scientific literature. Such studies would be invaluable in identifying potential protein targets and elucidating the mechanism of action at a molecular level, should the compound exhibit biological activity.
In silico methods are crucial for predicting the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the drug-likeness of potential therapeutic compounds. These predictions help in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. The evaluation of drug-likeness often involves applying rules such as Lipinski's rule of five. For various pyridine-urea derivatives, these computational filters have been applied to assess their potential as drug candidates. nih.gov However, a comprehensive in silico analysis of the drug-likeness and pharmacokinetic properties specifically for this compound has not been found in the surveyed literature. Such an evaluation would be a critical step in assessing its potential for development as a therapeutic agent.
Patent Landscape Analysis and Intellectual Property Considerations for Pyridinylmethyl-containing Phosphonic Acid Compounds
The intellectual property landscape for pyridinylmethyl-containing phosphonic acid compounds, including the specific molecule this compound, reveals a focused yet evolving area of research and development. Analysis of patent filings indicates that the primary applications for this class of compounds lie within the agricultural and pharmaceutical sectors, with a particular emphasis on their use as herbicides and as components in the synthesis of more complex biologically active molecules.
A comprehensive review of patent literature shows that while broad patents covering vast libraries of phosphonate-containing compounds exist, those specifically claiming this compound or its close derivatives are less numerous, suggesting a niche but important area of innovation. Key patent assignees in the broader field of phosphonic acids include major agrochemical and pharmaceutical corporations.
The patenting strategy for these compounds often revolves around several key aspects:
Composition of Matter: These patents make claims to novel pyridinylmethyl-containing phosphonic acid molecules themselves. The scope of these claims can range from a single, well-defined compound to a genus of related structures with variations in substitution patterns on the pyridine ring or modifications to the phosphonic acid group.
Method of Use: A significant portion of the patent filings focuses on the application of these compounds. In the agricultural domain, this typically involves methods for controlling unwanted plant growth by applying a herbicidally effective amount of the compound. For instance, some phosphonic acid derivatives are known to act as inhibitors of amino acid biosynthesis in plants. google.com In the pharmaceutical realm, patents may claim methods for treating specific diseases or for use as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Formulations: Patents are also granted for specific formulations that enhance the efficacy, stability, or delivery of the active pyridinylmethyl-containing phosphonic acid compound. These can include synergistic mixtures with other active ingredients, such as other herbicides or safeners in agricultural compositions, or specific salts and esters that improve bioavailability in pharmaceutical applications.
Interactive Table: Representative Patent Classifications for Pyridinylmethyl-containing Phosphonic Acid Compounds and Related Derivatives
| Patent Classification (CPC) | Description | Relevance to Pyridinylmethyl-containing Phosphonic Acids |
| A01N 57/20 | Biocides, pest repellants or attractants, or plant growth regulators containing organic phosphorus compounds with a phosphorus-to-carbon bond, e.g. phosphinates, phosphonates. | This is a primary classification for patents related to the herbicidal use of compounds like this compound. |
| C07F 9/38 | Phosphonic acids or their esters, halides, or anhydrides. | This classification covers the fundamental chemical structure of this compound and its derivatives. |
| A61K 31/662 | Medicinal preparations containing organic phosphorus compounds with a phosphorus-to-carbon bond. | This classification would be relevant for any pharmaceutical applications of pyridinylmethyl-containing phosphonic acids. |
| C07D 213/00 | Heterocyclic compounds containing six-membered rings with one nitrogen atom as the only ring hetero atom; Pyridine and its hydrogenated derivatives. | This classification pertains to the pyridine moiety of the compound, a key structural feature. |
The timeline of patent filings suggests that initial research into phosphonic acids was broad. More recent filings have become increasingly specific, targeting particular biological pathways or disease states. For example, some patents describe the use of related phosphonate structures as pyruvate (B1213749) kinase activators or in fungicidal compositions. googleapis.comgoogle.com This trend indicates a maturing understanding of the structure-activity relationships within this class of compounds and a strategic move towards protecting more precisely defined and commercially valuable inventions.
Intellectual property in this area is also shaped by patents covering the processes for manufacturing these compounds. Efficient and scalable synthetic routes are crucial for commercial viability, and patents protecting these methods can provide a significant competitive advantage. This includes patents for the preparation of key intermediates and the final phosphonic acid products.
Prospective research and development involving this compound and its analogs will need to navigate this existing patent landscape carefully. Freedom-to-operate analyses will be critical to avoid infringement on existing patents. Future patent applications in this space are likely to focus on second-generation compounds with improved efficacy, selectivity, or safety profiles, as well as novel formulations and combination therapies that leverage the unique properties of the pyridinylmethyl phosphonate scaffold.
Q & A
Basic Research Questions
What are the established synthetic routes for (3-Pyridinylmethyl)phosphonic acid, and how do reaction conditions influence yield?
This compound can be synthesized via phosphonate ester hydrolysis or direct P–C bond formation using phosphorous acid (H₃PO₃). Key steps include:
- Michaelis-Arbuzov reaction : Reacting 3-pyridinylmethyl halides with trialkyl phosphites, followed by acidic hydrolysis to yield the phosphonic acid .
- Hydrothermal synthesis : Coordination-driven reactions with metal salts (e.g., Cu²⁺) under controlled pH and temperature to stabilize the pyridinylmethyl group .
Optimization : Yield depends on solvent polarity (e.g., aqueous ethanol), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 halide:H₃PO₃). Impurities from incomplete hydrolysis require purification via recrystallization or HPLC with polar eluents (e.g., CHCl₃/MeOH/H₂O) .
How is the structural integrity of this compound validated in solid-state studies?
Structural validation employs:
- Single-crystal X-ray diffraction : Reveals a distorted tetrahedral geometry at the phosphorus atom, with P=O bond lengths (~1.49 Å) shorter than P–O bonds (~1.54 Å) .
- FTIR and NMR spectroscopy :
- FTIR : P=O stretching at 1150–1250 cm⁻¹; P–C vibrations at 750–800 cm⁻¹.
- ³¹P NMR : Chemical shifts between 10–20 ppm confirm phosphonic acid formation .
Note : The pyridinyl group introduces π-π stacking interactions, influencing crystallinity .
What analytical methods detect this compound residues in plant tissues, and how are detection limits managed?
- LC-MS/MS : Quantifies residues with a limit of quantification (LOQ) of 0.01–0.2 mg/kg , depending on matrix complexity .
- Sample preparation : Acidic extraction (0.1% formic acid) followed by SPE cleanup to remove interferents like organic acids .
Critical consideration : Phosphonic acid residues may derive from natural degradation of fosetyl-Al or environmental uptake. Laboratories must report results as "fosetyl-equivalents" using molar conversion (MW fosetyl = 110 g/mol; phosphonic acid = 82 g/mol) to avoid false positives .
Advanced Research Questions
How do metabolic pathways in plants influence the persistence of this compound residues?
- Degradation pathways :
- Microbial action : Soil bacteria (e.g., Pseudomonas) cleave the P–C bond, yielding phosphate and pyridine derivatives .
- Plant uptake : Systemic transport via xylem leads to accumulation in perennial tissues, detectable for years post-application .
Experimental design : Use ¹⁴C-labeled analogs to trace translocation and degradation products in model plants (e.g., Arabidopsis) .
What role does the pyridinyl group play in coordination chemistry for metal-organic frameworks (MOFs)?
The pyridinyl nitrogen enhances metal-binding affinity , enabling:
- MOF synthesis : Reaction with Cu²⁺ or lanthanides under hydrothermal conditions forms porous networks with 3D architectures .
- Functional applications :
How can researchers resolve discrepancies in phosphonic acid detection data across studies?
- Calibration harmonization : Use certified reference materials (CRMs) to align reporting limits (RLs) between labs. For example, a 0.1 mg/kg RL in one lab ≠ 0.01 mg/kg in another .
- Source differentiation : Apply isotope ratio mass spectrometry (IRMS) to distinguish synthetic residues from natural phosphonate formation .
Case study : In EU organic farming, 36% of samples showed fosetyl/phosphonic acid residues >LOQ, but 40-fold higher phosphonic acid levels suggest legacy contamination .
What methodologies assess the environmental fate of this compound in soil-water systems?
- Batch sorption studies : Measure Kd (sorption coefficient) using soil columns; typical Kd = 50–100 L/kg indicates moderate mobility .
- Photodegradation : UV irradiation (254 nm) degrades 90% of the compound in 48 hrs via P–C bond cleavage .
Data table :
| Parameter | Value | Method |
|---|---|---|
| Hydrolysis t₁/₂ (pH 7) | >30 days | OECD 111 |
| Soil biodegradation | <10% in 28 days | ISO 11266 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
